molecular formula C16H10ClN3O3 B15166290 1-Phenyl-3-(4-nitrophenyl)-5-chloro-1H-pyrazole-4-carbaldehyde CAS No. 401571-12-8

1-Phenyl-3-(4-nitrophenyl)-5-chloro-1H-pyrazole-4-carbaldehyde

Cat. No.: B15166290
CAS No.: 401571-12-8
M. Wt: 327.72 g/mol
InChI Key: NGTKEBPRPHFQMB-UHFFFAOYSA-N
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Description

1-Phenyl-3-(4-nitrophenyl)-5-chloro-1H-pyrazole-4-carbaldehyde is a pyrazole-based compound characterized by a phenyl group at position 1, a 4-nitrophenyl substituent at position 3, a chlorine atom at position 5, and a carbaldehyde functional group at position 2. Pyrazole derivatives are widely studied for their pharmacological and antimicrobial activities, and the substitution pattern on the pyrazole ring significantly influences reactivity, solubility, and biological efficacy .

Properties

CAS No.

401571-12-8

Molecular Formula

C16H10ClN3O3

Molecular Weight

327.72 g/mol

IUPAC Name

5-chloro-3-(4-nitrophenyl)-1-phenylpyrazole-4-carbaldehyde

InChI

InChI=1S/C16H10ClN3O3/c17-16-14(10-21)15(11-6-8-13(9-7-11)20(22)23)18-19(16)12-4-2-1-3-5-12/h1-10H

InChI Key

NGTKEBPRPHFQMB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C(=N2)C3=CC=C(C=C3)[N+](=O)[O-])C=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-3-(4-nitrophenyl)-5-chloro-1H-pyrazole-4-carbaldehyde typically involves multi-step reactions. One common method is the cyclization of suitable precursors under controlled conditions. For example, a tandem Knoevenagel-cyclocondensation reaction of aromatic aldehydes, malono derivatives, and phenyl hydrazine derivatives in water and ethanol at room temperature can be used . This method is efficient and environmentally friendly, as it avoids the use of catalysts and harsh conditions.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry principles, such as the use of water as a solvent and the avoidance of toxic reagents, can be applied to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-3-(4-nitrophenyl)-5-chloro-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: 1-Phenyl-3-(4-nitrophenyl)-5-chloro-1H-pyrazole-4-carboxylic acid.

    Reduction: 1-Phenyl-3-(4-aminophenyl)-5-chloro-1H-pyrazole-4-carbaldehyde.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-Phenyl-3-(4-nitrophenyl)-5-chloro-1H-pyrazole-4-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Phenyl-3-(4-nitrophenyl)-5-chloro-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites. The presence of the nitro and chloro groups can enhance its binding affinity and specificity. Additionally, the compound may participate in redox reactions, influencing cellular pathways and processes .

Comparison with Similar Compounds

Research Findings and Implications

  • Structural Insights: X-ray crystallography using SHELX and ORTEP software (e.g., for 5-(4-chlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde) confirmed the planar geometry of the pyrazole ring and the influence of substituents on molecular packing .
  • Activity-Structure Relationships : The 4-nitrophenyl group enhances antimicrobial activity but may introduce cytotoxicity, whereas alkoxy or heteroaromatic substituents (e.g., pyridine) improve selectivity .

Biological Activity

1-Phenyl-3-(4-nitrophenyl)-5-chloro-1H-pyrazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, synthesizing findings from various research studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C16H10ClN3O3C_{16}H_{10}ClN_3O_3 with a molecular weight of 327.72 g/mol. The structure features a pyrazole ring substituted with phenyl, nitrophenyl, and chloro groups, which are critical for its biological activity.

Biological Activities

This compound exhibits a range of biological activities, including:

Anticancer Activity

Recent studies have shown that compounds containing the 1H-pyrazole scaffold can inhibit the growth of various cancer cell lines. Specifically, this compound has demonstrated antiproliferative effects against:

  • Breast cancer (MDA-MB-231)
  • Liver cancer (HepG2)
  • Colorectal cancer
  • Renal cancer
  • Prostate cancer .

The mechanism of action is believed to involve the inhibition of specific enzymes related to tumor growth, enhancing its potential as an anticancer agent.

Anti-inflammatory Activity

Research indicates that derivatives of this compound can exhibit anti-inflammatory properties. In vitro studies have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting potential applications in treating inflammatory diseases .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Studies have reported promising results against:

  • E. coli
  • S. aureus
  • Klebsiella pneumoniae .

These findings suggest the potential use of this compound in developing new antimicrobial agents.

Case Studies

Several case studies have investigated the biological activity of similar pyrazole derivatives, providing insights into their therapeutic potential:

  • Case Study on Anticancer Activity :
    • A study synthesized a series of 1H-pyrazole derivatives and evaluated their anticancer properties against multiple cell lines. The results indicated that certain derivatives had IC50 values lower than standard chemotherapy agents, demonstrating enhanced efficacy .
  • Case Study on Anti-inflammatory Effects :
    • Another study focused on the anti-inflammatory effects of pyrazole derivatives in carrageenan-induced edema models in rats. The results showed that specific compounds exhibited comparable or superior efficacy to traditional anti-inflammatory drugs like indomethacin .

The synthesis of this compound typically involves multi-step reactions such as cyclization and oxidation processes. The presence of nitro and chloro groups enhances its binding affinity to target enzymes, potentially leading to its observed biological activities .

Q & A

Q. Key Considerations :

  • Substituent compatibility (e.g., nitro groups require inert atmospheres to prevent reduction).
  • Yield optimization via controlled stoichiometry of POCl₃/DMF .

Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

Q. Basic Characterization Workflow

  • NMR Spectroscopy :
    • ¹H/¹³C NMR identifies substituent positions and confirms regioselectivity. The aldehyde proton appears as a singlet near δ 9.8–10.2 ppm .
    • NOESY resolves spatial proximity of aryl groups.
  • IR Spectroscopy : Confirms the aldehyde C=O stretch (~1680–1720 cm⁻¹) and nitro group vibrations (~1520, 1350 cm⁻¹) .
  • X-ray Crystallography : Determines molecular geometry, dihedral angles between aromatic rings, and hydrogen-bonding networks. For example, the nitro group in 4-nitrophenyl derivatives often induces planar conformations .

Advanced Tip : Use SC-XRD (Single-Crystal X-ray Diffraction) to resolve ambiguities in tautomeric forms or disorder in crystal packing .

What are the key physical properties researchers should consider when handling this compound?

Q. Physical and Safety Data

PropertyValue/DescriptionReference
Melting Point140–142°C (pale-yellow crystalline solid)
SolubilityDMSO > DCM > EtOH (sparingly soluble)
StabilityLight-sensitive; store under inert gas
Hazard ClassificationIrritant (skin/eyes); use PPE

Q. Handling Recommendations :

  • Use amber vials to prevent photodegradation of the nitro group.
  • Avoid aqueous workups unless pH is controlled (nitro groups may hydrolyze under strong acidic/basic conditions).

How can reaction conditions be optimized to improve the yield of this compound?

Q. Advanced Optimization Strategies

  • Catalyst Screening : Lewis acids (e.g., ZnCl₂) enhance cyclocondensation efficiency by lowering activation energy .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve formylation yields compared to ethanol .
  • Temperature Gradients : Stepwise heating (60°C → 100°C) minimizes side reactions during Vilsmeier-Haack steps .
  • Microwave Synthesis : Reduces reaction time by 50% (e.g., 2 hrs vs. 4 hrs) with comparable yields .

Data-Driven Example :
A 15% yield increase was achieved using DMF/POCl₃ at 90°C vs. ethanol/POCl₃ at 80°C .

What strategies resolve contradictions between spectroscopic data and crystallographic findings?

Q. Addressing Data Discrepancies

  • Case Study : If NMR suggests a non-planar nitro group but XRD shows coplanarity with the phenyl ring:
    • Dynamic Effects : Use variable-temperature NMR to assess rotational barriers of the nitro group .
    • DFT Calculations : Compare computed (B3LYP/6-31G*) and experimental geometries to identify conformational flexibility .
  • Synchrotron XRD : High-resolution data can resolve disorder attributed to nitro group rotation .

Example : In 5-(4-Chlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, XRD clarified a 5° deviation in the nitro group’s dihedral angle not detected by NMR .

How does the nitro group influence the compound’s biological activity and electronic properties?

Q. Structure-Activity Relationship (SAR) Insights

  • Electron-Withdrawing Effects : The nitro group enhances electrophilicity at the aldehyde position, facilitating Schiff base formation with biological targets (e.g., enzyme active sites) .
  • Enzyme Inhibition : Nitro-substituted pyrazoles show enhanced binding to carbonic anhydrase isoforms (Ki < 1 µM) due to π-π stacking with hydrophobic pockets .
  • Computational Validation : Docking studies (AutoDock Vina) reveal nitro groups improve binding affinity by 2–3 kcal/mol compared to methyl analogues .

Q. Advanced Research Application :

  • Design nitro-to-cyano substitutions to balance electronic effects and reduce toxicity .

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